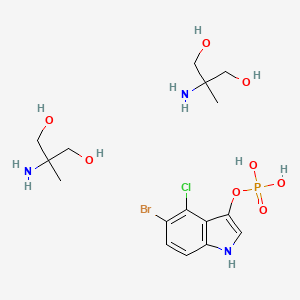
Bcip . 2 ampd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl phosphate bis(2-amino-2-methyl-1,3-propanediol) salt, commonly referred to as Bcip . 2 ampd, is a heterocyclic organic compound with the molecular formula C16H28BrClN3O8P and a molecular weight of 536.74 . This compound is widely used as a substrate in various biochemical assays, particularly in the detection of alkaline phosphatase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bcip . 2 ampd typically involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with 2-amino-2-methyl-1,3-propanediol. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bcip . 2 ampd undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Alkaline phosphatase is the enzyme commonly used to hydrolyze Bcip .
Oxidation: Nitro blue tetrazolium is used as the oxidizing agent in the reaction.
Major Products Formed
The major product formed from the hydrolysis and subsequent oxidation of Bcip . 2 ampd is a dark-blue indigo precipitating dye .
Scientific Research Applications
Bcip . 2 ampd is extensively used in scientific research for various applications, including:
Immunoblotting: It is used as a substrate in Western blotting to detect alkaline phosphatase activity.
Immunohistochemistry: The compound is used in staining tissues to visualize the presence of specific proteins.
Colony and Plaque Lifts: It is used to detect alkaline phosphatase activity in bacterial colonies and viral plaques.
Mechanism of Action
The mechanism of action of Bcip . 2 ampd involves its hydrolysis by alkaline phosphatase to produce a blue intermediate. This intermediate is then oxidized by nitro blue tetrazolium to form a dark-blue indigo precipitating dye. The intense color produced is stable and can be visually observed, making it ideal for various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate (BCIP): This compound is similar to Bcip .
Nitro blue tetrazolium (NBT): Often used in conjunction with BCIP, NBT serves as the oxidizing agent in the reaction.
Uniqueness
Bcip . 2 ampd is unique due to its high sensitivity and stability as a substrate for alkaline phosphatase. The intense color produced upon reaction makes it highly suitable for visual detection in various biochemical assays .
Properties
Molecular Formula |
C16H28BrClN3O8P |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-amino-2-methylpropane-1,3-diol;(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H6BrClNO4P.2C4H11NO2/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;2*1-4(5,2-6)3-7/h1-3,11H,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 |
InChI Key |
URMDEOWVEFBCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)N.CC(CO)(CO)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


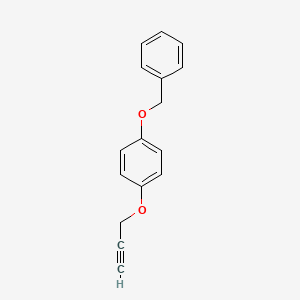
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
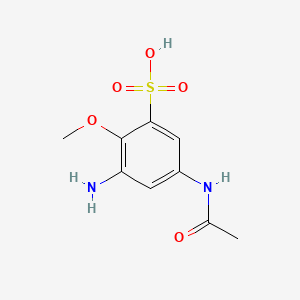
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
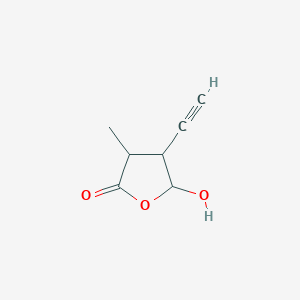
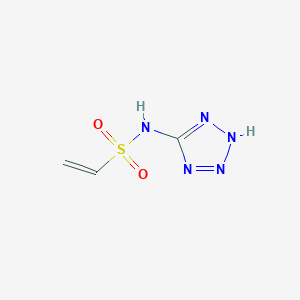
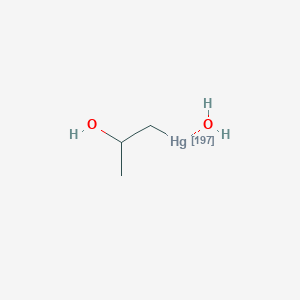
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
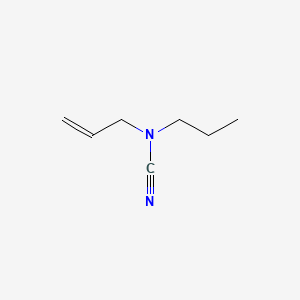
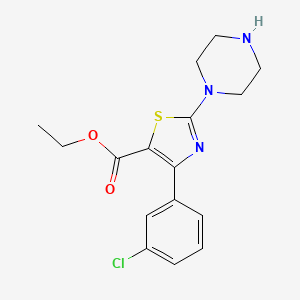
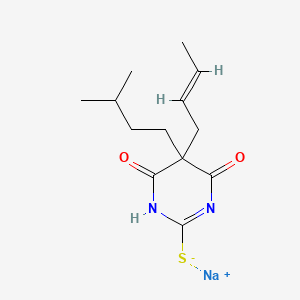
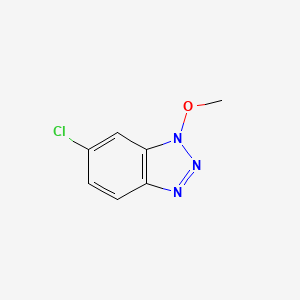
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
